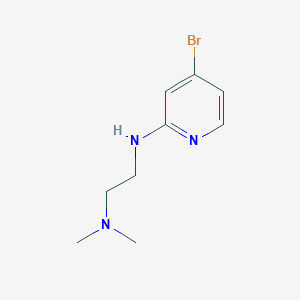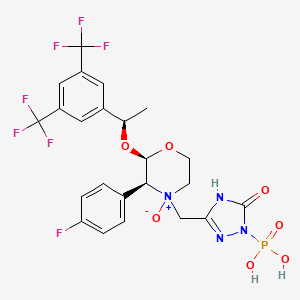
Fosaprepitant N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosaprepitant N-oxide is a phosphorylated prodrug of aprepitant, which is used as an antiemetic agent. It is primarily employed to prevent nausea and vomiting associated with chemotherapy treatments. This compound is administered intravenously and is rapidly converted to aprepitant in the body, which then acts as a selective neurokinin-1 receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fosaprepitant N-oxide involves several steps, starting from the appropriate precursors. The key steps include phosphorylation and subsequent oxidation to form the N-oxide derivative. The reaction conditions typically involve the use of phosphorylating agents and oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and stability of the final product. The production process is optimized to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Fosaprepitant N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active form, aprepitant.
Reduction: Potential reduction of the N-oxide group under specific conditions.
Substitution: Possible substitution reactions involving the phosphoryl group
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed in potential reduction reactions.
Phosphorylating Agents: Utilized in the phosphorylation step
Major Products: The primary product formed from these reactions is aprepitant, which is the active form of the drug. Other minor products may include various phosphorylated and oxidized derivatives .
Scientific Research Applications
Fosaprepitant N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and oxidation reactions.
Biology: Employed in research on neurokinin-1 receptor antagonists and their effects on nausea and vomiting.
Medicine: Investigated for its potential use in preventing chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic formulations and drug delivery systems .
Mechanism of Action
Fosaprepitant N-oxide exerts its effects by being rapidly converted to aprepitant in the body. Aprepitant then acts as a selective neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing antiemetic effects .
Comparison with Similar Compounds
Aprepitant: The active form of Fosaprepitant N-oxide, used orally.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Combined with palonosetron for enhanced antiemetic effects .
Uniqueness: this compound is unique due to its rapid conversion to aprepitant upon intravenous administration, providing a quick onset of action. Its phosphorylated structure also enhances its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H22F7N4O7P |
|---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1 |
InChI Key |
NBFJFSNRWBIGCE-FMSQANQXSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
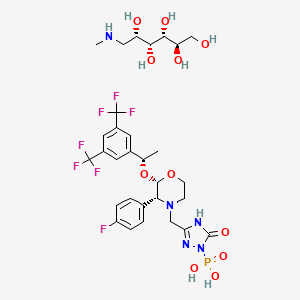
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
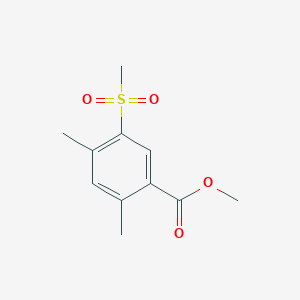
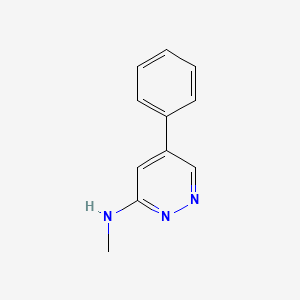
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
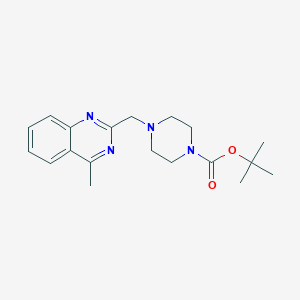
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)


